molecular formula C24H29FN2O3S B13493977 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B13493977
M. Wt: 444.6 g/mol
InChI Key: VRCXBHNPMSMGDU-UHFFFAOYSA-N
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Description

This compound features a tetrahydronaphthalene carboxamide core substituted with 5,5,8,8-tetramethyl groups, linked to a 3-fluorophenyl moiety bearing a 1,1-dioxothiazolidine ring. The fluorophenyl-thiazolidine sulfone group introduces unique electronic and steric properties, differentiating it from classical retinoids.

Properties

Molecular Formula

C24H29FN2O3S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C24H29FN2O3S/c1-23(2)10-11-24(3,4)19-14-16(6-8-18(19)23)22(28)26-17-7-9-21(20(25)15-17)27-12-5-13-31(27,29)30/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28)

InChI Key

VRCXBHNPMSMGDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)N4CCCS4(=O)=O)F)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidine ring, followed by the introduction of the fluorophenyl group and the tetrahydronaphthalene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrahydronaphthalene Carboxamide Derivatives

  • Compound 116 (): N-(2-(1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide shares the naphthalene carboxamide core but replaces the thiazolidine-fluorophenyl group with an indole-ethyl chain. It exhibits 88% lipid peroxidation inhibition but weak DPPH radical scavenging activity, highlighting the role of substituents in antioxidant mechanisms .
  • Am80 (): 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid lacks the fluorophenyl-thiazolidine group but demonstrates potent differentiation-inducing activity in HL-60 leukemia cells. Its trans-amide conformation is critical for activity, a feature likely shared by the main compound .

Fluorinated Aromatic Retinoids

  • TTAB (): 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid contains a fluorinated anthracene group and inhibits ME180 cervical carcinoma cell proliferation at 0.2 nM. The main compound’s 3-fluorophenyl group may enhance receptor binding through electron-withdrawing effects, similar to fluorinated retinoids .
  • Fluoro Derivatives in Series 1b/4b (): Fluorination in benzimidazole derivatives increases electron affinity (lower LUMO levels), correlating with red-shifted absorption spectra.

Thiazolidine and Sulfone-Containing Compounds

  • Compound 4i (): N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide features a thiazolidinone ring but lacks the sulfone group. Synthesized in 37% yield (ethanol), its activity is uncharacterized, underscoring the variability in thiazolidine-based drug candidates .
  • SR11217 (): A retinoid X receptor (RXR)-selective ligand with a dithiane ring. The main compound’s 1,1-dioxothiazolidine sulfone group may confer distinct conformational stability compared to SR11217’s flexible dithiane .

Retinoid Receptor Selectivity

Retinoids exhibit subtype-specific activation of retinoic acid receptors (RARα, β, γ) and RXRs. For example:

Compound RARα Activation RARβ Activation RARγ Activation Reference
All-trans RA Moderate High High
TTAB High (RARα) Moderate Low
SR11217 (RXR) None None None

The main compound’s tetrahydronaphthalene core suggests RAR/RXR binding, while its fluorophenyl-thiazolidine group may influence subtype selectivity.

Antioxidant and Antiproliferative Effects

  • Lipid Peroxidation Inhibition : Compound 116 () achieves 88–96% inhibition , suggesting the naphthalene carboxamide scaffold’s role in membrane stabilization .
  • Tumor Promotion Inhibition: Retinoids like TTAB reduce papilloma formation in mouse models at 0.1 nM, correlating with ornithine decarboxylase suppression . The main compound’s efficacy in similar assays remains unexplored but is plausible given structural parallels.

Electronic Effects of Fluorination

Fluorine’s electron-withdrawing nature lowers LUMO levels (e.g., −3.2 eV in Series 4b vs. −2.5 eV in non-fluorinated analogs), enhancing electron affinity and redox activity . The main compound’s 3-fluorophenyl group likely contributes to similar electronic modulation.

Biological Activity

The compound N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesizing findings from diverse research studies to provide a comprehensive overview of its effects and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The structure includes:

  • Thiazolidinone ring : Associated with various pharmacological effects.
  • Fluorophenyl group : May enhance lipophilicity and biological activity.
  • Tetrahydronaphthalene backbone : Contributes to the compound's stability and interaction with biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC21H26F1N1O2S1
Molecular Weight373.51 g/mol
LogP2.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds6

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study highlighted that compounds similar to the target compound demonstrated IC50 values ranging from 9.18 to 32.43 µg/mL in DPPH scavenging assays, suggesting strong antioxidant potential compared to ascorbic acid .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer effects. Notably, certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values around 1.27 to 1.50 µM . These compounds induced apoptosis without affecting normal cells, indicating a selective action against cancerous cells .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiazolidinones have been documented in various studies. Compounds within this class have shown efficacy in reducing inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Thiazolidinone derivatives also exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Verma et al., several thiazolidinone derivatives were evaluated for their anticancer activity against MCF-7 breast cancer cells. The most active compounds exhibited:

  • IC50 Values : Ranging from 1.27 to 1.50 µM
  • Mechanism: Induction of apoptosis via modulation of AKT and mTOR signaling pathways.

Case Study 2: Antioxidant Activity Assessment

Another significant study assessed the antioxidant potential of thiazolidinone derivatives using DPPH and nitric oxide radical scavenging assays. The results indicated that:

  • The most potent derivative had an IC50 value of 9.18 µg/mL , outperforming standard antioxidants like ascorbic acid.

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